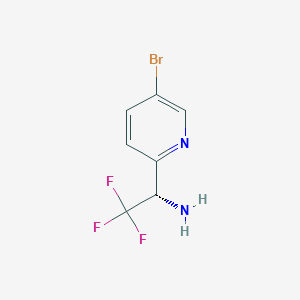
Ozagrel impurity IV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ozagrel impurity IV is a chemical compound related to ozagrel, an imidazole derivative known for its ability to inhibit thromboxane A2 biosynthesis by inhibiting thromboxane A2 synthetase activity . This inhibition is significant because thromboxane A2 plays a crucial role in platelet aggregation, vasoconstriction, and bronchoconstriction . This compound is often studied to understand the purity and efficacy of ozagrel in pharmaceutical applications .
Vorbereitungsmethoden
The preparation of ozagrel impurity IV involves several synthetic routes. One common method includes the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol . The mixture is stirred at room temperature for 2-16 hours to ensure complete reaction, followed by concentration using vacuum rotary evaporation and purification via column chromatography . This method provides a straightforward approach to obtaining this compound for research and analysis.
Analyse Chemischer Reaktionen
Ozagrel impurity IV undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This reaction often involves nucleophilic substitution, where reagents like sodium methoxide or potassium tert-butoxide are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ozagrel impurity IV has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of ozagrel bulk drugs and preparations.
Biology: Studies involving this compound help in understanding the biological activity and potential side effects of ozagrel.
Wirkmechanismus
Ozagrel impurity IV, like ozagrel, inhibits thromboxane A2 biosynthesis by targeting thromboxane A2 synthetase . This inhibition prevents the formation of thromboxane A2, thereby reducing platelet aggregation, vasoconstriction, and bronchoconstriction . The molecular targets involved include the thromboxane A2 synthetase enzyme and related pathways in platelet and smooth muscle cells .
Vergleich Mit ähnlichen Verbindungen
Ozagrel impurity IV can be compared with other thromboxane A2 inhibitors such as:
Aspirin: Unlike ozagrel, aspirin inhibits cyclooxygenase, which is upstream in the thromboxane A2 synthesis pathway.
Ridogrel: This compound also inhibits thromboxane A2 synthetase but has additional antiplatelet effects.
Terutroban: It acts as a thromboxane receptor antagonist, blocking the effects of thromboxane A2 rather than inhibiting its synthesis.
The uniqueness of this compound lies in its specific inhibition of thromboxane A2 synthetase without affecting prostacyclin production, making it a valuable compound for targeted therapeutic applications .
Eigenschaften
Molekularformel |
C12H11ClO2 |
|---|---|
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
ethyl 3-[4-(chloromethyl)phenyl]prop-2-ynoate |
InChI |
InChI=1S/C12H11ClO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,9H2,1H3 |
InChI-Schlüssel |
UHLUMANHYXDFIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


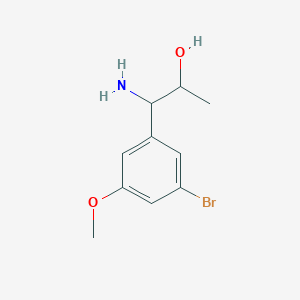

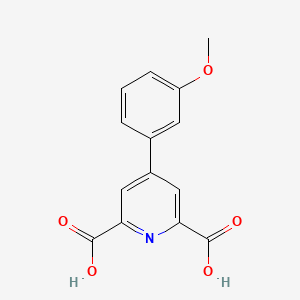
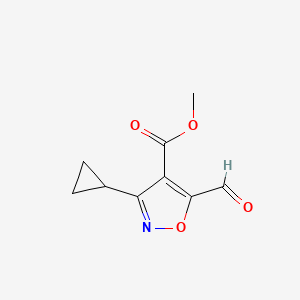
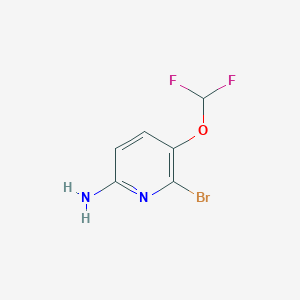
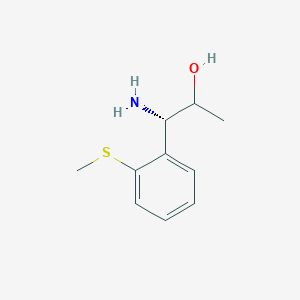
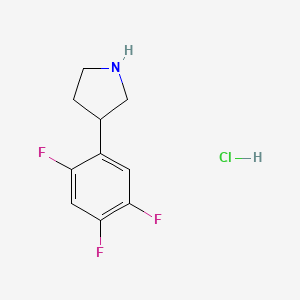
![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)



![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate](/img/structure/B13052647.png)
